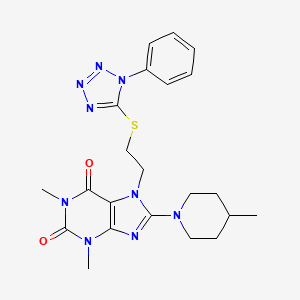![molecular formula C16H9F4NO4S B2511217 1-Ethynyl-3-fluorosulfonyloxy-5-[[4-(trifluoromethyl)phenyl]carbamoyl]benzene CAS No. 2418695-84-6](/img/structure/B2511217.png)
1-Ethynyl-3-fluorosulfonyloxy-5-[[4-(trifluoromethyl)phenyl]carbamoyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-3-fluorosulfonyloxy-5-[[4-(trifluoromethyl)phenyl]carbamoyl]benzene is an organic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as EF-TFM and is known for its ability to inhibit certain enzymes and proteins in the body. In
Wirkmechanismus
EF-TFM inhibits the proteasome by binding to the active site of the enzyme. This binding prevents the proteasome from degrading proteins, leading to the accumulation of misfolded proteins and ultimately cell death. EF-TFM has also been shown to inhibit the activity of other enzymes and proteins, such as the chymotrypsin-like activity of the proteasome and the activity of the ubiquitin-proteasome system.
Biochemische Und Physiologische Effekte
EF-TFM has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the proteasome, EF-TFM has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of EF-TFM for lab experiments is its ability to inhibit the proteasome. This inhibition can be useful in studying the role of the proteasome in various cellular processes. However, one limitation of EF-TFM is its potential toxicity. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on EF-TFM. One area of research is the development of more potent and selective inhibitors of the proteasome. Another area of research is the identification of other enzymes and proteins that can be targeted by EF-TFM. Additionally, EF-TFM may have potential applications in the treatment of cancer and inflammatory diseases, and further research in these areas is warranted.
Synthesemethoden
The synthesis of EF-TFM involves several steps, including the reaction of 4-(trifluoromethyl)aniline with ethynylmagnesium bromide to form 4-(trifluoromethyl)phenylacetylene. This compound is then reacted with 5-bromo-2-nitrobenzenesulfonyl chloride to form 5-(4-(trifluoromethyl)phenyl)-1-ethynyl-3-nitrobenzenesulfonyl chloride. The final step involves the reduction of this compound with sodium dithionite to form EF-TFM.
Wissenschaftliche Forschungsanwendungen
EF-TFM has been extensively studied for its potential applications in scientific research. One of the major areas of research is the inhibition of certain enzymes and proteins in the body. EF-TFM has been shown to inhibit the activity of the proteasome, which is responsible for degrading proteins in the cell. This inhibition can lead to the accumulation of misfolded proteins and ultimately cell death.
Eigenschaften
IUPAC Name |
1-ethynyl-3-fluorosulfonyloxy-5-[[4-(trifluoromethyl)phenyl]carbamoyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F4NO4S/c1-2-10-7-11(9-14(8-10)25-26(20,23)24)15(22)21-13-5-3-12(4-6-13)16(17,18)19/h1,3-9H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXFZGYVGHDIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)OS(=O)(=O)F)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F4NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynyl-5-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl sulfurofluoridate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2511135.png)
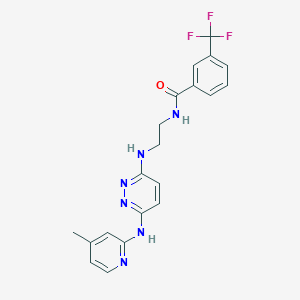
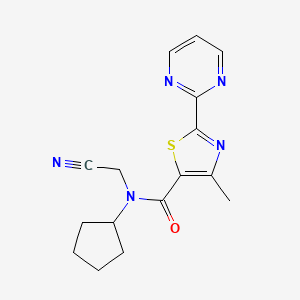
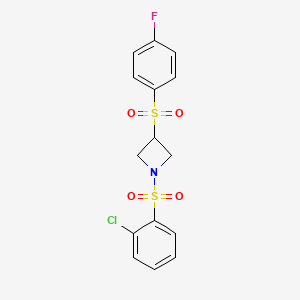
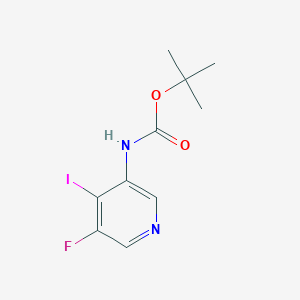
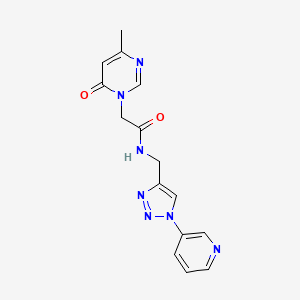
![4-(Benzylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2511148.png)
![N-(2,5-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2511149.png)
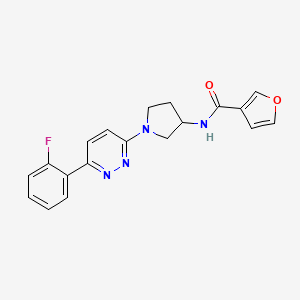
![Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2511151.png)
![(E)-1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2511152.png)
![2-chloro-N-[2-methyl-1-(thiophen-2-yl)propyl]pyridine-4-carboxamide](/img/structure/B2511155.png)
